3-((2-Methylpiperidin-1-yl)methyl)phenol

Description

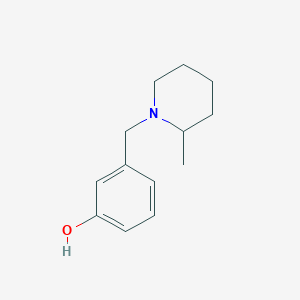

3-((2-Methylpiperidin-1-yl)methyl)phenol is a phenolic compound featuring a 2-methylpiperidine moiety linked via a methylene bridge to the aromatic ring. This structure confers unique physicochemical properties, including enhanced solubility in polar solvents due to the phenol group and moderate lipophilicity from the piperidine substituent. The compound has been explored in diverse pharmacological contexts, including as a precursor in antiviral and anticancer agents . Its synthesis typically involves multi-component reactions or functional group modifications of phenolic scaffolds .

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

3-[(2-methylpiperidin-1-yl)methyl]phenol |

InChI |

InChI=1S/C13H19NO/c1-11-5-2-3-8-14(11)10-12-6-4-7-13(15)9-12/h4,6-7,9,11,15H,2-3,5,8,10H2,1H3 |

InChI Key |

KHMPYRXDRBTNHP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCN1CC2=CC(=CC=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-((2-Methylpiperidin-1-yl)methyl)phenol with analogous compounds, emphasizing structural variations, biological activities, and physicochemical properties.

Table 1: Structural and Functional Comparisons

Key Findings

Anticancer Activity: Chromenone derivatives with the 2-methylpiperidinyl-methyl group at C8 (e.g., compound 2h) demonstrate potent ATR kinase inhibitory activity, critical for DNA damage response in cancer cells. Substitution at this position enhances binding affinity compared to 3-methyl or 4-methyl piperidine analogs .

Antifungal Specificity : The α,β-unsaturated ketone scaffold in 1-(2-methylpiperidin-1-yl)-3-phenylprop-2-en-1-one shows concentration-dependent antifungal activity against Aspergillus flavus (EC50: 1000 µg/mL), with antiaflatoxigenic effects persisting at 1 µg/mL. This highlights the role of the 2-methylpiperidine group in disrupting fungal secondary metabolism .

Positional Effects: Piperidine methyl group position (2-, 3-, or 4-) significantly impacts activity. For example, 2-methylpiperidine derivatives in chromenones show superior anticancer activity over 3- or 4-methyl variants, likely due to steric and electronic interactions with target enzymes .

Table 2: Physicochemical and Spectroscopic Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.